Methyl 4-(1-naphthoylamino)benzoate
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Overview
Description
Methyl 4-(1-naphthoylamino)benzoate is an organic compound with the molecular formula C19H15NO3. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group and a naphthoylamino group. This compound is often used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst such as p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and amide formation would apply, with considerations for scaling up the reaction while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-naphthoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(1-naphthoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Its use in industry is limited, but it may be employed in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action for Methyl 4-(1-naphthoylamino)benzoate involves its interaction with various molecular targets. The ester and amide groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to proteins and enzymes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic amino acids and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the naphthoyl group, making it less hydrophobic.
Methyl 1-naphthoate: Lacks the benzoic acid derivative, altering its reactivity and binding properties.
Methyl 3-[(1-naphthoylamino)methyl]-5-[(1H-pyrazol-1-ylacetyl)amino]benzoate: Contains additional functional groups, increasing its complexity and potential interactions.
Uniqueness
Methyl 4-(1-naphthoylamino)benzoate is unique due to its combination of a naphthoyl group and a benzoic acid derivative, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C19H15NO3 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
methyl 4-(naphthalene-1-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)14-9-11-15(12-10-14)20-18(21)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,20,21) |
InChI Key |
DPZRBIQQVKNFHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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